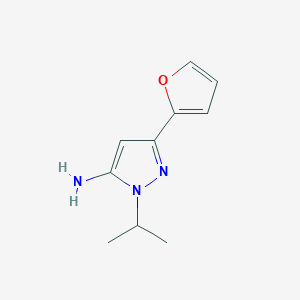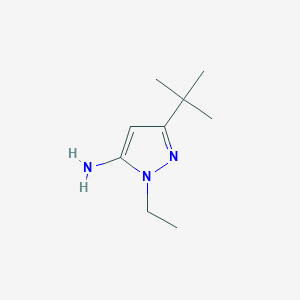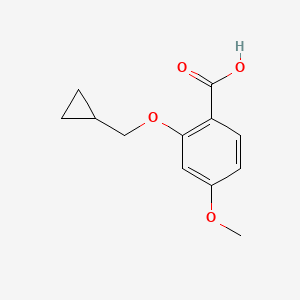
3-Acetyl-5-chlorothiophene-2-boronic acid
Descripción general
Descripción
3-Acetyl-5-chlorothiophene-2-boronic acid, also known as (3-Acetyl-5-chloro-2-thienyl)boronic acid or (3-acetyl-5-chlorothiophen-2-yl)boronic acid, is an organic compound .
Synthesis Analysis
The synthesis of 3-Acetyl-5-chlorothiophene-2-boronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of 3-Acetyl-5-chlorothiophene-2-boronic acid is C6H6BClO3S. It has a molecular weight of 204.44 g/mol.Chemical Reactions Analysis
3-Acetyl-5-chlorothiophene-2-boronic acid is a useful reagent for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with bromoquinoline .Aplicaciones Científicas De Investigación
Sensing Applications
3-Acetyl-5-chlorothiophene-2-boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to form stable complexes with cis-diols makes it valuable for biological labelling. It can be used to label carbohydrates or glycoproteins, which is essential for studying biological processes and disease states .
Protein Manipulation and Modification
Researchers use boronic acids to manipulate and modify proteins. This includes the selective binding to glycosylated proteins, which is significant for understanding protein function and for the development of therapeutic agents .
Separation Technologies
In separation technologies, 3-Acetyl-5-chlorothiophene-2-boronic acid can be employed for the selective binding and separation of glycosylated molecules, which is beneficial in both analytical chemistry and preparative biochemistry .
Therapeutic Development
Boronic acids are explored for their potential in therapeutic development. They can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems, which opens up possibilities for new drug development .
Electrophoresis of Glycated Molecules
This compound is also used in the electrophoresis of glycated molecules. By interacting with the sugar moieties, it can help in the separation and analysis of these modified proteins, which is important for diabetes research .
Propiedades
IUPAC Name |
(3-acetyl-5-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJXOKRAHLVSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-chlorothiophene-2-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



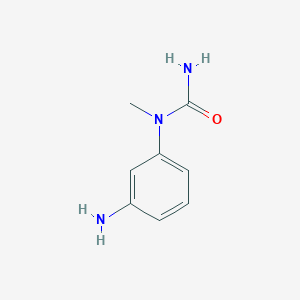
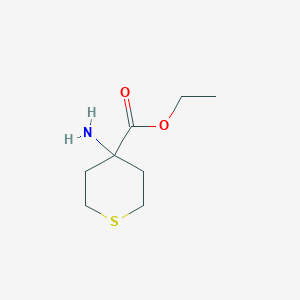
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
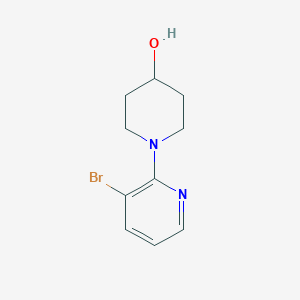
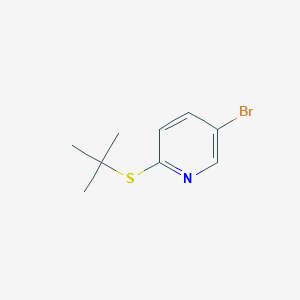
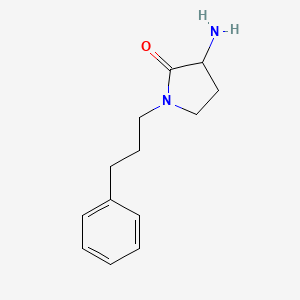
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)



